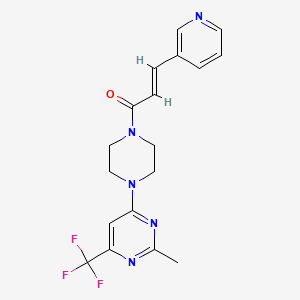

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound 5-Bromo-2-nitropyridin-3-amine, the molecular formula is C5H4BrN3O2 . For the specific compound 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine, additional analysis would be required .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, storage conditions, and more. For the related compound 5-Bromo-2-nitropyridin-3-amine, it has a molecular weight of 218.01, is a solid, and is stored in a dark place at room temperature . For 5-Bromo-N-methyl-3-nitropyridin-2-amine, another related compound, it has a molecular weight of 232.03 .Scientific Research Applications

Catalyzed Amination Processes

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is notably used in catalyzed amination processes. A study by Ji et al. (2003) demonstrated its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Large Scale Synthesis

Agosti et al. (2017) highlighted its application in large-scale synthesis, specifically in the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This study also focused on the safety and reproducibility aspects of the chemical process (A. Agosti, G. Bertolini, G. Bruno, C. Lautz, Thomas Glarner, & Walter Deichtmann, 2017).

Copper Catalysis in Amination

Lang et al. (2001) investigated the use of copper catalysis in the amination of aryl halides, including bromopyridine. They developed a protocol featuring low catalyst loading, mild reaction temperature, and low reaction pressure, demonstrating its efficacy in various amination reactions (F. Lang, D. Zewge, I. Houpis, & R. Volante, 2001).

Functionalization Studies

Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, closely related to the compound . Their study provides insights into the selective substitution processes under various conditions (Bryan W. Stroup, P. Szklennik, C. Forster, & Michael H. Serrano-Wu, 2007).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reaction. This research provides a basis for understanding the synthesis and potential applications of various pyridine derivatives (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, & N. Alitheen, 2017).

Water-Soluble BODIPY Derivatives

Li et al. (2008) explored the formation of water-soluble BODIPY derivatives, involving sulfonation conditions for several BODIPY dyes. This study is relevant for understanding the functionalization of compounds similar to 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (Lingling Li, Junyan Han, B. Nguyen, & K. Burgess, 2008).

Computational and Molecular Dynamics Studies

Arulaabaranam et al. (2021) conducted computational calculations and molecular dynamics simulations on 5-bromo-3-nitropyridine-2-carbonitrile, closely related to the compound . Their research provides insight into the molecular structure, energy, electron density, and potential biological significance (K. Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).

Safety and Hazards

Safety and hazard information is crucial when handling chemical compounds. For the related compound 5-Bromo-2-nitropyridin-3-amine, it has hazard statements including H302-H315-H319-H332-H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Another related compound, 2-Amino-5-bromo-3-nitropyridine, is also harmful if swallowed .

properties

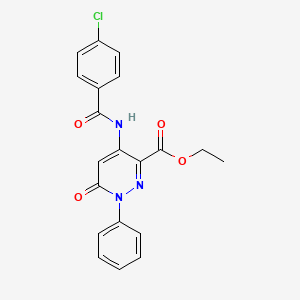

IUPAC Name |

5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAXSBLDUKABIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)